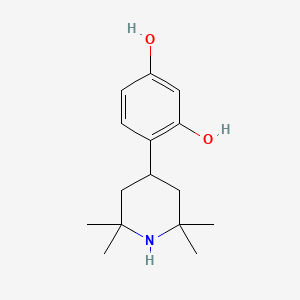
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is an organic compound with the molecular formula C26H42N4O2 . This compound is characterized by the presence of a piperidine ring substituted with four methyl groups and a benzene ring substituted with two hydroxyl groups. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol typically involves the conjugate addition reaction of ammonia to phorone, followed by a Wolff-Kishner reduction of the intermediate triacetone amine . This method ensures the formation of the piperidine ring with the desired methyl substitutions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the formation of the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using common reducing agents under controlled conditions.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: TEMPO and copper catalysts are commonly used for the oxidation of primary alcohols to aldehydes.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Electrophilic reagents such as alkyl halides can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Aldehydes and ketones are the major products formed during oxidation reactions.
Reduction: Alcohols are typically formed as major products during reduction reactions.
Substitution: Substituted benzene derivatives are formed during substitution reactions.
Scientific Research Applications
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol involves its interaction with molecular targets and pathways. The compound acts as a stable radical, facilitating oxidation reactions by transferring electrons to the target molecules . This property makes it valuable in catalytic processes and as an oxidizing agent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)isophthalamide: This compound shares a similar piperidine structure but differs in its functional groups and applications.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness
4-(2,2,6,6-Tetramethylpiperidin-4-yl)benzene-1,3-diol is unique due to its dual functionality, combining the stability of the piperidine ring with the reactivity of the hydroxyl groups on the benzene ring. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry.
Properties
CAS No. |
90747-14-1 |
|---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1,3-diol |
InChI |
InChI=1S/C15H23NO2/c1-14(2)8-10(9-15(3,4)16-14)12-6-5-11(17)7-13(12)18/h5-7,10,16-18H,8-9H2,1-4H3 |
InChI Key |
QBBFZLONWOIINJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)C2=C(C=C(C=C2)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















